1-[4-(2-Ethoxyphenoxy)butyl]piperidine
Description
1-[4-(2-Ethoxyphenoxy)butyl]piperidine is a synthetic piperidine derivative characterized by a butyl chain linking a 2-ethoxyphenoxy group to the piperidine ring.
Properties
CAS No. |
5734-47-4 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butyl]piperidine |
InChI |
InChI=1S/C17H27NO2/c1-2-19-16-10-4-5-11-17(16)20-15-9-8-14-18-12-6-3-7-13-18/h4-5,10-11H,2-3,6-9,12-15H2,1H3 |
InChI Key |
OIQGTUBJCMTKBZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCCCCN2CCCCC2 |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCN2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- Electron-donating groups (e.g., ethoxy) : Enhance solubility in polar solvents and may improve adsorption on metal surfaces in corrosion inhibition .
- Electron-withdrawing groups (e.g., chloro) : Increase molecular polarity but reduce corrosion inhibition efficacy compared to allyl/ethoxy derivatives .
- Allyl group : Introduces π-electrons, enhancing adsorption on carbon steel via coordination bonds .
Corrosion Inhibition
Piperidinium halides with allylphenoxy groups achieve 84–95% inhibition at 150 mg/L, outperforming traditional inhibitors like benzotriazole. Adsorption follows the Langmuir isotherm, with free energy (ΔG°ads = −34 kJ/mol) indicating chemisorption . The ethoxy analog’s performance is theorized to be comparable due to similar steric and electronic profiles.
Research Findings and Gaps
Synthetic Optimization: Allylphenoxy derivatives achieve higher yields (66–78%) compared to chloro analogs, suggesting ethoxy derivatives may require tailored reaction conditions .
Application Diversity: Piperidine derivatives span medicinal chemistry (receptor antagonism) and materials science (corrosion inhibition), but this compound remains understudied in both fields.
Thermodynamic Data: Adsorption parameters (e.g., ΔH°, ΔS°) for ethoxy derivatives are needed to compare with allylphenoxy analogs .
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